molecular formula C13H21NO5S B4457406 Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine

Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine

Cat. No.: B4457406
M. Wt: 303.38 g/mol
InChI Key: FODGNNNRMGOBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring substituted with methoxy and dimethyl groups

Safety and Hazards

“N,N-bis(2-hydroxyethyl)ethylenediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as Skin Corrosion/Irritation and Serious Eye Damage/Eye Irritation . It is also classified as Specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “N,N-bis(2-hydroxyethyl)ethylenediamine” could involve its use in the synthesis of other complex organic compounds. For instance, it has been used in the preparation of fatty acid diethanolamides (FADs) from a variety of triglycerides . These FADs have a wide range of applications in surfactants, cosmetics, fungicides, lubricants, foam-control agents, water repellents, shampoos, detergents, corrosion inhibitors, and antiblocking agents, in plastics processing technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a component in drug design.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)sulfone
  • 4-Methoxy-2,3-dimethylbenzenesulfonamide
  • Diethanolamine derivatives

Uniqueness

Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5S/c1-10-11(2)13(5-4-12(10)19-3)20(17,18)14(6-8-15)7-9-16/h4-5,15-16H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODGNNNRMGOBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N(CCO)CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
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Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
Reactant of Route 3
Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
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Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
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Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
Reactant of Route 6
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Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine

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